3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid
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Overview
Description
3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid is a fluorinated derivative of cyclopentane carboxylic acid. It is characterized by the presence of two fluorine atoms attached to the third carbon of the cyclopentane ring and a carboxylic acid group attached to the first carbon. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid typically involves the introduction of fluorine atoms into the cyclopentane ring. One common method is the difluoromethylation of cyclopentane derivatives using difluoromethylation reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the interaction. These interactions can modulate biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 3,3-Difluorocyclopentane-1-carboxylic acid
- 1-Methylcyclopentane-1-carboxylic acid
- 3-Fluoro-1-methylcyclopentane-1-carboxylic acid
Comparison: 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity. Compared to its analogs, this compound exhibits enhanced stability and binding affinity, making it a valuable candidate in medicinal chemistry .
Properties
IUPAC Name |
3,3-difluoro-1-methylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-6(5(10)11)2-3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOUOWUWKACQCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785125-34-9 |
Source
|
Record name | 3,3-difluoro-1-methylcyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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